

A Technical Guide to the Tripeptide H-Ala-D-Phe-Ala-OH

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Compound of Interest

Compound Name: *H-Ala-D-Phe-Ala-OH*

Cat. No.: *B12111919*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and relevant experimental methodologies for the tripeptide **H-Ala-D-Phe-Ala-OH**. This document is intended to serve as a foundational resource for professionals engaged in peptide research and development.

Core Molecular Data

The fundamental chemical properties of **H-Ala-D-Phe-Ala-OH** have been calculated based on the constituent amino acids: L-Alanine, D-Phenylalanine, and L-Alanine. The formation of the tripeptide from these amino acids involves the elimination of two water molecules.

Property	Value
Chemical Formula	$C_{15}H_{21}N_3O_4$
Molecular Weight	321.37 g/mol
Amino Acid Sequence	(L-Alanine)-(D-Phenylalanine)-(L-Alanine)

Experimental Protocols

The synthesis, purification, and structural analysis of peptides like **H-Ala-D-Phe-Ala-OH** are critical for their application in research and drug development. Below are detailed

methodologies for key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a standard method for the chemical synthesis of peptides on a solid support.

Methodology:

- **Resin Preparation:** A suitable resin, such as Rink amide resin, is used as the solid support.
- **Deprotection:** The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the first amino acid attached to the resin is removed using a 20% solution of piperidine in dimethylformamide (DMF).
- **Washing:** The resin is washed with solvents like methanol (MeOH), dichloromethane (DCM), and DMF to eliminate unreacted reagents.
- **Amino Acid Coupling:** The next Fmoc-protected amino acid is activated using coupling reagents such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and diisopropylethylamine (DIPEA) in DMF. This activated amino acid is then coupled to the deprotected N-terminus of the peptide chain on the resin.
- **Iteration:** The deprotection, washing, and coupling steps are repeated for each subsequent amino acid until the desired tripeptide sequence (Ala-D-Phe-Ala) is assembled.
- **Cleavage:** The completed tripeptide is cleaved from the resin support, and all protecting groups are removed.

Peptide Purification using RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for purifying peptides.

Methodology:

- **Stationary Phase:** A C18-modified silica column is typically used as the stationary phase.

- **Mobile Phase:** A gradient of two solvents is employed. Solvent A is typically an aqueous solution with 0.1% trifluoroacetic acid (TFA), and Solvent B is an organic solvent like acetonitrile, also containing 0.1% TFA.
- **Elution:** The crude peptide is loaded onto the column. Initially, polar impurities are washed out with a high concentration of the aqueous solvent. The concentration of the organic solvent is then gradually increased, which reduces the polarity of the eluent.
- **Separation:** The target peptide and other impurities are separated based on their hydrophobicity, with more hydrophobic molecules having longer retention times.
- **Detection and Fraction Collection:** The eluting compounds are monitored using UV detection at a wavelength of 210–220 nm. Fractions containing the purified peptide are collected.
- **Lyophilization:** The collected fractions are pooled and freeze-dried to obtain the final purified peptide as a powder.[\[1\]](#)

Conformational Analysis

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used method for determining the secondary structure of peptides in solution.[\[2\]](#)

Methodology:

- **Sample Preparation:** The purified peptide is dissolved in a suitable buffer, such as a phosphate buffer. The sample concentration typically ranges from 0.3 to 0.5 mg/mL.[\[2\]](#)
- **Instrument Setup:** The CD spectrometer is preheated, and the system is purged with nitrogen gas.
- **Data Acquisition:** CD spectra are recorded in the far-UV region, typically from 190 to 260 nm, using a 1-mm path length cuvette.[\[3\]](#) Multiple scans are usually averaged to improve the signal-to-noise ratio.
- **Background Correction:** A spectrum of the buffer alone is recorded and subtracted from the peptide spectrum to correct for background absorbance.[\[3\]](#)

- **Data Analysis:** The resulting CD spectrum, characterized by specific positive and negative bands, is analyzed to estimate the proportions of secondary structural elements like α -helices, β -sheets, and random coils.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure and conformational dynamics of peptides in solution.^{[4][5]}

Methodology:

- **Sample Preparation:** The peptide is dissolved in a suitable deuterated solvent.
- **1D and 2D NMR Experiments:** A series of NMR experiments are performed, including:
 - 1D ^1H and ^{13}C spectra for initial characterization.
 - 2D homonuclear experiments like COSY (Correlation Spectroscopy) to identify spin-coupled protons.
 - 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, providing distance restraints.
 - 2D heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons or nitrogens.
- **Data Analysis:**
 - **Resonance Assignment:** The various proton, carbon, and nitrogen signals are assigned to specific atoms in the peptide.
 - **Structural Restraints:** Information from NOESY spectra (inter-proton distances) and coupling constants (dihedral angles) are used as restraints in computational modeling.
 - **Structure Calculation:** Molecular dynamics simulations or other computational methods are used to generate a family of 3D structures that are consistent with the experimental NMR data.

Visualizations

H-Ala-D-Phe-Ala-OH Structural Workflow

The following diagram illustrates the sequential assembly of the tripeptide **H-Ala-D-Phe-Ala-OH** from its constituent amino acids, highlighting the formation of peptide bonds.

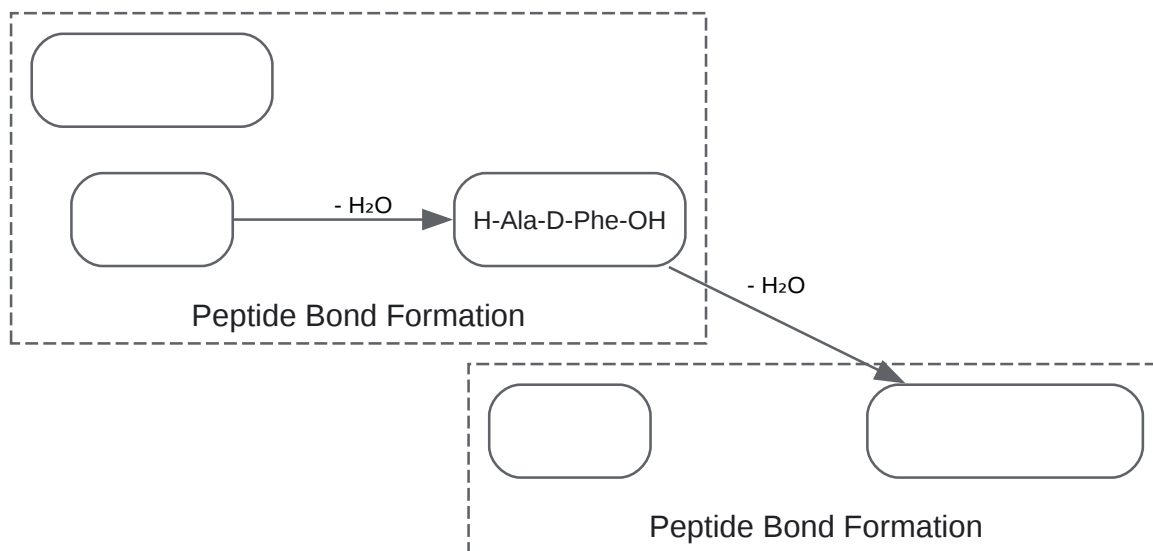


Figure 1: Synthesis of H-Ala-D-Phe-Ala-OH

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